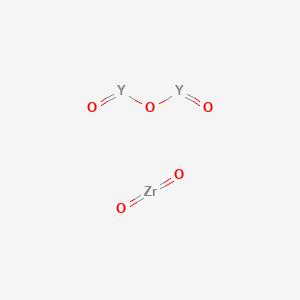

Yttrium zirconium oxide (Y0.06-0.11Zr0.94-0.97O2.03-2.06)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Yttrium zirconium oxide, also known as Yttria-stabilized zirconia (YSZ), is a ceramic in which the cubic crystal structure of zirconium dioxide is made stable at room temperature by an addition of yttrium oxide . These oxides are commonly called “zirconia” (ZrO2) and “yttria” (Y2O3), hence the name .

Synthesis Analysis

The synthesis of YSZ involves the sequential deposition of intercalated nano-layers of Y2O3 and ZrO2 by sputtering and thermal atomic-layer deposition (ALD) . The atomic concentrations of the optimal yttrium–zirconium oxide were found to be 30.8% Zr, 66.3% O and 2.9% Y (ZrO2.15Y0.10) .Molecular Structure Analysis

The addition of Y2O3 into intrinsic ZrO2 substitutes Zr4+ ions with Y3+ ions within the lattice . This substitution produces anionic vacancies where three O2− ions replace four O2− ions .Chemical Reactions Analysis

The chemical reactions involved in the formation of YSZ are complex and involve the substitution of Zr4+ ions with Y3+ ions, leading to the creation of oxygen vacancies .Physical And Chemical Properties Analysis

YSZ has a number of notable physical and chemical properties. The lattice parameter of the fluorite cell shows a monotonic increase with concentration . The self-diffusivity of the oxide ion as well as the resulting ionic conductivity shows an optimum value around x = 10 mol% . Oxygen migration occurs along straight channels parallel to the crystallographic axes, connecting the tetrahedral holes of the fluorite lattice occupied by them .Mécanisme D'action

The mechanism of action of YSZ involves the movement of oxygen ions through the crystal lattice. The addition of yttria to pure zirconia allows Y3+ ions to replace Zr4+ on the cationic sublattice. This generates oxygen vacancies due to charge neutrality, facilitating moderate conductivity of yttrium-stabilized zirconia for O2− ions (and thus electrical conductivity) at elevated and high temperature .

Orientations Futures

YSZ has potential applications in various fields due to its unique properties. It is a potential material to be used as a solid electrolyte in energy cells at adequate temperatures . Future research may focus on optimizing the properties of YSZ for specific applications, such as improving its ionic conductivity or thermal stability.

Propriétés

Numéro CAS |

308076-80-4 |

|---|---|

Formule moléculaire |

O5Y2Zr |

Poids moléculaire |

349.03 g/mol |

Nom IUPAC |

dioxozirconium;oxo(oxoyttriooxy)yttrium |

InChI |

InChI=1S/5O.2Y.Zr |

Clé InChI |

KSTOPEBVPBSOTK-UHFFFAOYSA-N |

SMILES canonique |

O=[Y]O[Y]=O.O=[Zr]=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B8270359.png)

![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)

![5-Tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B8270466.png)